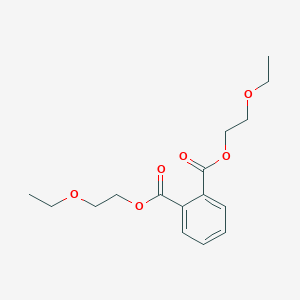

Diethoxyethyl phthalate

概要

説明

Diethoxyethyl phthalate: is an organic compound belonging to the class of phthalate esters. It is a colorless or pale yellow liquid with a characteristic ester odor. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .

準備方法

Synthetic Routes and Reaction Conditions: Diethoxyethyl phthalate is typically synthesized through the esterification reaction between phthalic anhydride and 2-ethoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or para-toluenesulfonic acid. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of bis(2-ethoxyethyl)phthalate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反応の分析

Hydrolysis Reactions

Phthalate esters undergo hydrolysis to form monoesters and phthalic acid. For DEP, hydrolysis occurs via cleavage of ester bonds:

Reaction :

-

Hydrolysis rates vary by species. For example:

Key Data :

| Species | Compound | Hydrolysis Rate (t₁/₂) | Metabolite | Source |

|---|---|---|---|---|

| Rat | DEHP | 3.3–19 hours | MEHP | |

| Human | DEHP | 2.0–4.4 hours | MEHP | |

| Marmoset | DEHP | 2.2 hours | MEHP |

Oxidative Metabolism

Phthalates undergo cytochrome P450-mediated oxidation:

DEHP Pathway :

-

MEHP is oxidized to 5OH-MEHP , 5-oxo-MEHP , and 5cx-MEPP , which are excreted as glucuronides .

-

DEP is metabolized less extensively, with monoethyl phthalate (MEP) as the dominant urinary metabolite .

Metabolite Comparison :

| Compound | Primary Metabolites | Key Enzymes | Excretion Route |

|---|---|---|---|

| DEHP | MEHP, 5OH-MEHP, 5cx-MEPP | CYP2C9, CYP2C19 | Urine (90–95%) |

| DEP | Monoethyl phthalate (MEP) | Pancreatic CEase | Urine (70–80%) |

Environmental Degradation

Phthalates degrade abiotically and via microbial action:

DEHP in Soil :

-

Degraded by bacteria (e.g., Rhodococcus, Gordonia) via sequential hydrolysis and β-oxidation .

-

Half-life ranges from days to months depending on microbial activity and pH .

DEP in Water :

Key Reaction :

Toxicokinetic Interactions

-

DEHP and DEP interact with endocrine pathways:

Cell Cycle Effects :

| Compound | Effect on MCF-7 Cells | Mechanism | Source |

|---|---|---|---|

| DEP ↑ Cyclin D1/B1 expression | ERα-dependent PI3K/AKT activation | ||

| DEHP ↓ Camptothecin efficacy | DNA hypermethylation |

Synthetic Pathways

DEP is synthesized via esterification:

Reaction :

科学的研究の応用

Industrial Applications

1. Plastic Industry

- Plasticizers : DEEP is utilized as a plasticizer in the production of PVC. This application enhances the material's flexibility, transparency, and durability, making it suitable for various products such as flooring, wall coverings, and medical devices .

- Adhesives and Sealants : The compound is also used in formulating adhesives and sealants, providing improved adhesion properties while maintaining flexibility .

2. Personal Care Products

- Cosmetics : DEEP can be found in personal care products such as lotions and creams where it acts as a solvent and fixative. Its ability to dissolve other ingredients makes it valuable in formulations that require stability and consistency .

3. Pharmaceuticals

- Drug Delivery Systems : In pharmaceuticals, DEEP has been explored for use in drug delivery systems due to its compatibility with various active pharmaceutical ingredients (APIs). Its properties facilitate controlled release mechanisms .

Environmental Impact and Safety Considerations

Phthalates, including DEEP, have raised concerns regarding their potential endocrine-disrupting effects. Research indicates that exposure to phthalates can lead to adverse developmental outcomes in animals and humans . Regulatory agencies are increasingly scrutinizing the use of phthalates in consumer products.

Case Study 1: Safety Assessment of Phthalates

A comprehensive safety assessment was conducted focusing on combined exposures to phthalate esters like DEHP and DnBP. The study highlighted the importance of understanding cumulative risks associated with multiple phthalate exposures. It emphasized that these compounds could disrupt testosterone-mediated fetal development in male rats, raising concerns about similar effects in humans .

Case Study 2: Phthalates in Food Packaging

Research has shown significant levels of DEHP in food packaging materials. A study indicated that high concentrations of DEHP were detected in various food items, suggesting potential dietary exposure routes for consumers. This finding underscores the need for regulatory measures to limit phthalate levels in food contact materials .

Summary Table: Applications of Diethoxyethyl Phthalate

| Application Area | Specific Uses | Potential Risks |

|---|---|---|

| Plastic Industry | Plasticizers for PVC | Endocrine disruption |

| Personal Care Products | Solvent and fixative in cosmetics | Skin irritation |

| Pharmaceuticals | Drug delivery systems | Toxicity concerns |

| Food Packaging | Material composition | Dietary exposure risks |

作用機序

The mechanism by which bis(2-ethoxyethyl)phthalate exerts its effects is primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, reducing intermolecular forces and increasing flexibility. In biological systems, it can mimic or interfere with the action of natural hormones, leading to endocrine disruption. This is achieved through binding to hormone receptors and altering the normal signaling pathways .

類似化合物との比較

Bis(2-ethylhexyl)phthalate: Another widely used plasticizer with similar applications in PVC production.

Diethyl phthalate: Used as a plasticizer and in personal care products.

Dimethyl phthalate: Employed in the manufacture of plastics and as a solvent for cellulose acetate.

Uniqueness: Diethoxyethyl phthalate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. It offers a balance between flexibility and durability, making it suitable for specialized applications where other plasticizers may not perform as effectively .

生物活性

Diethoxyethyl phthalate (DEEP) is a member of the phthalate family, widely utilized as a plasticizer in various industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health risks. This article synthesizes findings from diverse sources to present a comprehensive overview of DEEP's biological effects, including antimicrobial properties, toxicological impacts, and metabolic pathways.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₂₂O₆ and is characterized by the presence of two ethoxy groups attached to a phthalate backbone. This structure influences its solubility, volatility, and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DEEP. It has been shown to induce oxidative stress in microbial cells, leading to cell death. Specifically, research indicates that DEEP increases superoxide production, which generates reactive oxygen species (ROS) that damage cellular components such as nucleic acids and lipids . The findings suggest that DEEP could be developed as an antimicrobial agent due to its ability to disrupt microbial cell integrity.

Table 1: Antimicrobial Effects of this compound

| Microorganism | Concentration Tested | Observed Effect |

|---|---|---|

| Escherichia coli | 0.5 mM | Cell death via oxidative stress |

| Staphylococcus aureus | 1 mM | Inhibition of growth |

| Candida albicans | 0.25 mM | Reduced viability |

Toxicological Effects

The toxicological profile of DEEP reveals significant concerns regarding its effects on mammalian systems. Studies in rodent models have demonstrated that exposure to phthalates can lead to liver hypertrophy and hyperplasia, with potential tumor induction observed . The mechanism involves disruption of endocrine functions, particularly affecting testosterone levels during critical developmental periods.

Case Study: Endocrine Disruption

A notable case study examined the effects of diethyl phthalate (DEP) and di(2-ethylhexyl) phthalate (DEHP) on male reproductive development in rats. The study found that both compounds disrupted testosterone-mediated development, leading to altered reproductive tract morphology . This aligns with findings that phthalates can act as endocrine disruptors, impacting hormone signaling pathways crucial for normal development.

Metabolic Pathways

Research indicates that DEEP undergoes metabolic conversion in biological systems. It is primarily metabolized into monoethyl phthalate (MEP), which exhibits different biological activities compared to its parent compound . Studies utilizing Saccharomyces cerevisiae as a model organism revealed that DEEP interferes with nitrogen metabolism, leading to impaired growth under nitrogen-deficient conditions .

Table 2: Metabolites of this compound

| Metabolite | Biological Activity |

|---|---|

| Monoethyl phthalate | Less toxic than DEEP; minimal inhibitory effect on yeast growth |

| Diethyl phthalate | Induces oxidative stress in microbial cells |

Conclusions and Future Directions

The biological activity of this compound encompasses both antimicrobial properties and significant toxicological effects. While its potential as an antimicrobial agent is promising, the associated health risks underscore the need for further research. Future studies should focus on:

- Long-term exposure effects : Understanding chronic exposure implications on human health.

- Mechanistic studies : Elucidating the pathways through which DEEP exerts its biological effects.

- Environmental impact assessments : Evaluating the ecological consequences of widespread use in consumer products.

The findings presented here emphasize the dual nature of this compound's biological activity, highlighting both its potential utility and risks associated with its use.

特性

IUPAC Name |

bis(2-ethoxyethyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKYMNRQXYPJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060542 | |

| Record name | 1,2-Benzenedicarboxylic acid, bis(2-ethoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 34 deg C; [ChemIDplus] | |

| Record name | Bis(2-ethoxyethyl) phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20335 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-54-9 | |

| Record name | Bis(2-ethoxyethyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethoxyethyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethoxyethyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, bis(2-ethoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethoxyethyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethoxyethyl phthalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QFT32LJQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of Bis(2-ethoxyethyl)phthalate (DEEP) contamination in water?

A: Research suggests that the presence of DEEP in groundwater is closely related to water supply sources. For instance, studies in the Jianghan Plain, China, found a correlation between DEEP concentrations and proximity to the Yangtze River, Hanjiang River, and Honghu Lake. [, ] This suggests these water bodies may be receiving DEEP contamination, which then impacts the surrounding groundwater.

Q2: Which analytical techniques are commonly used to detect and quantify DEEP in environmental samples?

A: A common approach for DEEP analysis combines Solid-Phase Extraction (SPE) with Gas Chromatography (GC) spectrometry. [, ] This method allows for the extraction and concentration of DEEP from water samples before its identification and quantification by GC. Another method utilizes multiwalled carbon nanotubes for microdispersive solid-phase extraction followed by analysis with High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS). [] This technique provides high sensitivity and selectivity for DEEP detection in complex matrices like beverages.

Q3: What is the typical concentration range of DEEP found in groundwater, and how does this compare to other Phthalate esters?

A: Studies in the Jianghan Plain, China, have reported total Phthalate esters (PAEs) concentrations in groundwater ranging from 80.12 to 1882.18 ng/L in summer [] and 0 to 4670.90 ng/L in winter. [] While the specific concentration of DEEP was not always specified, it was identified as one of the dominant PAE species alongside Dibutyl phthalate (DBP), Diisobutyl phthalate (DIBP), and Di(2-ethylhexyl)phthalate (DEHP). [, ] This indicates that DEEP can be a significant contributor to overall PAE contamination in groundwater.

Q4: Has DEEP been detected in food products, and if so, what types of food and at what levels?

A: While the provided research does not directly address DEEP in food products, one study investigated various baby food samples for Phthalate esters contamination using Gas Chromatography Tandem Mass Spectrometry. [] Although the specific presence of DEEP was not mentioned, this highlights the potential for PAE contamination in food, warranting further research into DEEP presence in various food categories.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。